Precision Bioanalysis of Atypical Antipsychotics: Molecular Characterization and LC-MS/MS Methodologies for Lurasidone Metabolite 14326-d8
Precision Bioanalysis of Atypical Antipsychotics: Molecular Characterization and LC-MS/MS Methodologies for Lurasidone Metabolite 14326-d8
Executive Summary
Lurasidone is a prominent atypical antipsychotic utilized primarily for the management of schizophrenia and bipolar depression. Its in vivo pharmacological efficacy is driven not only by the parent compound but also by its active metabolites. Clinical pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) require absolute precision when quantifying these circulating species. According to the European Medicines Agency (EMA), lurasidone undergoes extensive CYP3A4-mediated metabolism, yielding active metabolites such as ID-14283 and ID-14326[1].
To quantify Metabolite 14326 (5-hydroxy lurasidone) without the confounding variables of matrix suppression and extraction loss, the stable isotope-labeled (SIL) internal standard—Lurasidone Metabolite 14326-d8 —is an indispensable analytical tool[2]. This technical guide explores the physicochemical properties, exact mass dynamics, and the self-validating LC-MS/MS methodologies required to leverage 14326-d8 effectively in biological matrices.
Structural and Physicochemical Profiling
Lurasidone Metabolite 14326 differs from the parent drug by the addition of a single hydroxyl group on the hexahydro-4,7-methanoisoindole-1,3-dione moiety. The SIL internal standard, 14326-d8, incorporates eight deuterium atoms.
Causality of Isotopic Label Placement: The eight deuterium atoms are specifically located on the piperazine ring[3]. As an Application Scientist, I prioritize this specific labeling pattern because carbon-bound deuteriums on the piperazine ring exhibit exceptional chemical stability. Unlike exchangeable protons (such as hydroxyl or amine protons) that can rapidly back-exchange with aqueous mobile phases during chromatography, these deuteriums remain fixed. This ensures the structural integrity of the internal standard and prevents isotopic overlap with the unlabeled analyte.
Quantitative Data Summary
The distinction between Molecular Weight (MW) and Exact Mass is critical in mass spectrometry. MW is the weighted average of all naturally occurring isotopes, whereas the Monoisotopic Exact Mass is calculated using only the most abundant isotope of each element (e.g., 12 C, 1 H, 2 D, 14 N, 16 O, 32 S).
| Property | Lurasidone Metabolite 14326 (Analyte) | Lurasidone Metabolite 14326-d8 (IS) |
| CAS Number | 186204-33-1 | 2070009-33-3[4] |
| Chemical Formula | C₂₈H₃₆N₄O₃S | C₂₈H₂₈D₈N₄O₃S |
| Molecular Weight | 508.68 g/mol | 516.74 g/mol [4] |
| Monoisotopic Exact Mass | 508.2508 Da[5] | 516.3010 Da |
| Isotopic Mass Shift ( Δ m) | N/A | +8.0502 Da |
| Role in Bioanalysis | Target Analyte | Internal Standard (Normalization) |
Why Exact Mass Matters: In High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF or Orbitrap, the exact mass of 516.3010 Da is used to establish a narrow extraction window (e.g., ± 5 ppm). This entirely eliminates isobaric interferences from endogenous plasma lipids that might share a nominal mass of 516 Da but possess a different exact mass defect. Furthermore, the +8.05 Da shift guarantees that the natural 13 C/ 34 S isotopic envelope of the unlabeled analyte does not bleed into the internal standard's detection channel (cross-talk).
Metabolic Pathway and Analytical Workflow
The following diagram illustrates the logical progression from the in vivo CYP3A4-mediated generation of Metabolite 14326 to its ex vivo quantification using the 14326-d8 internal standard.
Metabolic generation of Lurasidone Metabolite 14326 and its bioanalytical LC-MS/MS workflow.
Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system . Every step includes the mechanistic causality behind the experimental choice.
Phase 1: System Suitability and Zero Cross-Talk Validation
Before processing clinical samples, the purity of the 14326-d8 standard must be verified.
-
Prepare a "Blank + IS" Sample: Spike blank human plasma with only the 14326-d8 working solution (100 ng/mL).
-
Analyze via LC-MS/MS: Monitor both the labeled and unlabeled MRM transitions.
-
Causality & Validation: The signal at the unlabeled analyte transition must be <20% of the Lower Limit of Quantification (LLOQ). If unlabeled signal is detected, the d8-IS is contaminated with unlabeled 14326, which will artificially inflate patient results.
Phase 2: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of 14326-d8 (100 ng/mL) to act as the internal standard[4].
-
Acidification: Add 100 µL of 2% phosphoric acid.
-
Causality: Acidification disrupts protein-drug binding and ensures the basic piperazine nitrogen (pKa ~7.1) is fully protonated.
-
-
Loading: Load the mixture onto a Mixed-Mode Cation Exchange (MCX) SPE plate.
-
Washing: Wash with 100% Methanol.
-
Causality: Because the protonated analyte is ionically bound to the cation exchange sorbent, a harsh 100% organic wash can be used to strip away neutral lipids and phospholipids without eluting the target, drastically reducing matrix suppression in the MS source.
-
-
Elution: Elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the mobile phase.
-
Causality: The high pH neutralizes the piperazine ring, breaking the ionic bond with the sorbent and releasing the analyte.
-
Phase 3: UPLC Chromatographic Separation
-
Column Selection: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Causality: Formic acid acts as a proton source, ensuring the analytes enter the mass spectrometer as positively charged [M+H]+ ions. The C18 column resolves Metabolite 14326 from its epimer (Metabolite 14283). Because both epimers share the exact same mass (508.2508 Da), chromatographic baseline separation is mandatory to prevent false-positive quantification.
Phase 4: ESI-MS/MS Detection
-
Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Analyte (14326): m/z 509.3 → m/z 218.1 (benzisothiazolyl-piperazine fragment)
-
Internal Standard (14326-d8): m/z 517.3 → m/z 226.1 (d8-benzisothiazolyl-piperazine fragment)
-
-
Causality: The +8 Da mass shift of the precursor (509 to 517) and the product ion (218 to 226) confirms that the eight deuterium atoms are located on the cleaved fragment. This ensures the mass channels are completely isolated, allowing the 14326-d8 to perfectly track and correct for any fluctuations in ionization efficiency or extraction recovery[2].
References
- Lurasidone Metabolite 14326 D8 - Xcess Biosciences. xcessbio.com.
- Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3 - Veeprho. veeprho.com.
- Lurasidone Metabolite 14326-d8 | Isotope-Labeled Compound - MedChemExpress. medchemexpress.com.
- Assessment report - L
- Metabolito de lurasidona 14326 186204-33-1 wiki - Es - GuideChem. guidechem.com.
